![molecular formula C6H6BrN3O B13003279 3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one is a heterocyclic compound that features a bromine atom attached to a pyrazolo[4,3-C]pyridin-4-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-C]pyridin-4-one derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
- 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Uniqueness
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its bromine substitution and the pyrazolo[4,3-C]pyridin-4-one core make it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H6BrN3O |
|---|---|
Molekulargewicht |
216.04 g/mol |
IUPAC-Name |
3-bromo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C6H6BrN3O/c7-5-4-3(9-10-5)1-2-8-6(4)11/h1-2H2,(H,8,11)(H,9,10) |
InChI-Schlüssel |
NIYSNCQHDUDEHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2=C1NN=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



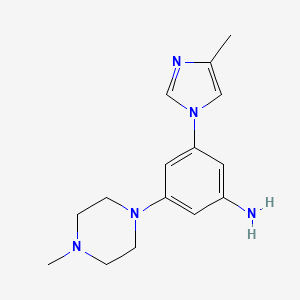
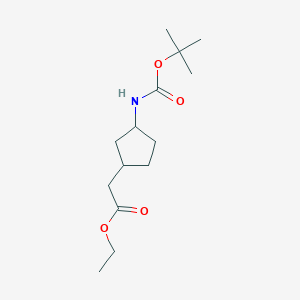



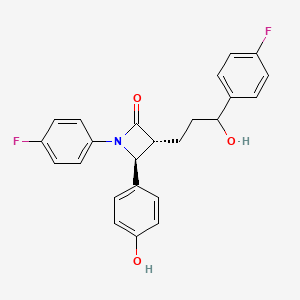

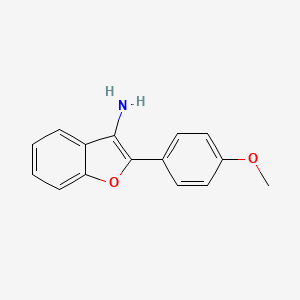
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
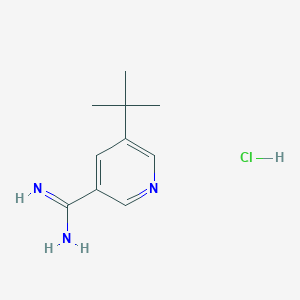
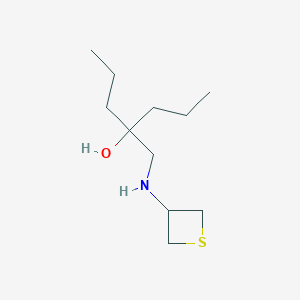
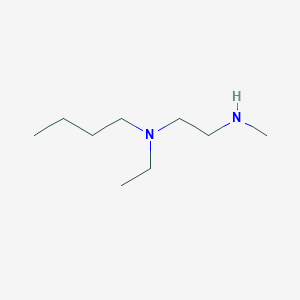
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
